molecular formula C19H21NO3 B3126131 (E)-[(2-methoxyphenyl)methylidene]amino 4-tert-butylbenzoate CAS No. 331460-35-6

(E)-[(2-methoxyphenyl)methylidene]amino 4-tert-butylbenzoate

Cat. No.: B3126131
CAS No.: 331460-35-6
M. Wt: 311.4 g/mol
InChI Key: RCROCMIVIAUODI-DEDYPNTBSA-N
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Description

(E)-[(2-methoxyphenyl)methylidene]amino 4-tert-butylbenzoate is a chemical compound with the molecular formula C19H21NO3 and a molecular weight of 311.4 g/mol.

Properties

IUPAC Name

[(E)-(2-methoxyphenyl)methylideneamino] 4-tert-butylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-19(2,3)16-11-9-14(10-12-16)18(21)23-20-13-15-7-5-6-8-17(15)22-4/h5-13H,1-4H3/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCROCMIVIAUODI-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)ON=CC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)O/N=C/C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (E)-[(2-methoxyphenyl)methylidene]amino 4-tert-butylbenzoate typically involves the reaction of 4-tert-butylbenzoic acid with (2-methoxyphenyl)methylideneamine under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

(E)-[(2-methoxyphenyl)methylidene]amino 4-tert-butylbenzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and specific temperature and pressure settings . The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

(E)-[(2-methoxyphenyl)methylidene]amino 4-tert-butylbenzoate has several scientific research applications:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-[(2-methoxyphenyl)methylidene]amino 4-tert-butylbenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully understand its mechanism of action .

Comparison with Similar Compounds

(E)-[(2-methoxyphenyl)methylidene]amino 4-tert-butylbenzoate can be compared with similar compounds such as:

  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol

These compounds share structural similarities but may differ in their chemical properties and applications. The uniqueness of (E)-[(2-methoxyphenyl)methylidene]amino 4-tert-butylbenzoate lies in its specific functional groups and the resulting chemical behavior .

Biological Activity

(E)-[(2-methoxyphenyl)methylidene]amino 4-tert-butylbenzoate, with the CAS number 331460-35-6, is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and relevant research findings.

  • Molecular Formula : C19H21NO3
  • Molecular Weight : 311.37 g/mol
  • Boiling Point : Approximately 438.5 °C (predicted)
  • Density : 1.04 g/cm³ (predicted)

The biological activity of (E)-[(2-methoxyphenyl)methylidene]amino 4-tert-butylbenzoate can be attributed to its structural features, which allow it to interact with various biological targets. The presence of both methoxy and tert-butyl groups contributes to its lipophilicity and may enhance its ability to penetrate biological membranes.

Biological Activities

  • Antimicrobial Activity
    • Studies have shown that derivatives similar to (E)-[(2-methoxyphenyl)methylidene]amino 4-tert-butylbenzoate exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for related compounds have been reported in the range of 3.55–6.56 μg/mL against Gram-positive bacteria and 3.30–6.27 μg/mL against Gram-negative bacteria .
  • Anti-inflammatory Effects
    • In various animal models, compounds with similar structures have demonstrated significant anti-inflammatory effects. For instance, certain derivatives were more effective than traditional anti-inflammatory drugs in reducing carrageenan-induced edema in rats .
  • Antioxidant Properties
    • The antioxidant activity of related compounds has been noted, with some exhibiting superior activity compared to well-known antioxidants like curcumin in assays such as DPPH and ferric reducing antioxidant power (FRAP) . This suggests that (E)-[(2-methoxyphenyl)methylidene]amino 4-tert-butylbenzoate may also possess antioxidant capabilities.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of benzoate derivatives including (E)-[(2-methoxyphenyl)methylidene]amino 4-tert-butylbenzoate revealed that modifications in the aromatic ring significantly influenced antimicrobial efficacy. The introduction of electron-donating groups such as methoxy increased activity against Staphylococcus aureus and Escherichia coli, highlighting the importance of substituents in enhancing biological activity .

Case Study 2: Anti-inflammatory Activity

In an experimental model assessing the anti-inflammatory potential of various benzoate derivatives, (E)-[(2-methoxyphenyl)methylidene]amino 4-tert-butylbenzoate was evaluated for its ability to inhibit inflammatory mediators. The results indicated a notable reduction in pro-inflammatory cytokines, suggesting a mechanism involving the modulation of inflammatory pathways .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialMIC = 3.55–6.56 μg/mL
Anti-inflammatoryReduced edema in rats
AntioxidantSuperior activity in DPPH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(E)-[(2-methoxyphenyl)methylidene]amino 4-tert-butylbenzoate
Reactant of Route 2
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(E)-[(2-methoxyphenyl)methylidene]amino 4-tert-butylbenzoate

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